molecular formula C21H28FN5O B1200288 8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B1200288
M. Wt: 385.5 g/mol
InChI Key: LWEURLAVRKTZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1-cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is an azabicycloalkane. It derives from a hydride of a tropane.

Scientific Research Applications

Crystal Structure Analysis

  • Structural Characteristics: This compound shows a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. This structural configuration is essential for understanding its molecular interactions and potential applications in pharmacology and biochemistry (Zheng, Parkin, Dwoskin, & Crooks, 2004).

Synthesis and Derivatives

  • Synthetic Methods: The compound and its derivatives can be synthesized using methods like [4+3] cycloaddition, showcasing its versatility in chemical synthesis (Barbosa, Maltha, Demuner, Ganen, & Silva, 2005).
  • Derivative Creation: Derivatives of this compound have been synthesized and analyzed using NMR and IR spectroscopy, indicating its utility in creating novel chemical entities with potential pharmacological applications (Iriepa & Bellanato, 2011).

Molecular Conformation Studies

  • Conformational Studies: Investigations into the conformation of similar compounds provide insights into their molecular behavior, which is crucial for drug design and understanding biological interactions (Iriepa, Madrid, Morreale, Gálvez, & Bellanato, 2003).

Application in Molecular Imaging

  • PET Imaging: Derivatives of this compound have been used in positron emission tomography (PET) imaging as selective ligands, demonstrating its potential in diagnostic imaging and neuroscience research (Riss & Roesch, 2009).

Reductive Elimination Processes

  • Chemical Transformations: The compound's derivatives have been involved in reductive elimination processes, highlighting its role in complex organic synthesis (Föhlisch & Kreiselmeier, 2001).

Biological Activity Studies

  • Nematicidal Activity: Some derivatives have been tested for nematicidal activities, indicating potential agricultural applications (Xu, Yang, Wang, & Song, 2021).

properties

Product Name

8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

Molecular Formula

C21H28FN5O

Molecular Weight

385.5 g/mol

IUPAC Name

8-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C21H28FN5O/c22-16-8-6-15(7-9-16)21(28)12-18-10-11-19(13-21)26(18)14-20-23-24-25-27(20)17-4-2-1-3-5-17/h6-9,17-19,28H,1-5,10-14H2

InChI Key

LWEURLAVRKTZGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CN3C4CCC3CC(C4)(C5=CC=C(C=C5)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 3
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 4
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 5
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 6
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

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